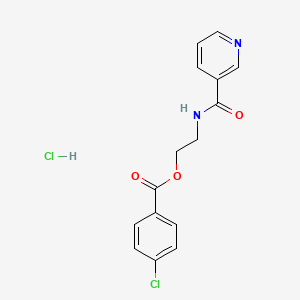

2-(Nicotinamido)ethyl 4-chlorobenzoate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Nicotinamido)ethyl 4-chlorobenzoate hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a nicotinamide moiety linked to an ethyl chain, which is further connected to a 4-chlorobenzoate group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nicotinamido)ethyl 4-chlorobenzoate hydrochloride typically involves a multi-step process. One common method includes the esterification of 4-chlorobenzoic acid with 2-(nicotinamido)ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Nicotinamido)ethyl 4-chlorobenzoate hydrochloride can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzoic acid and 2-(nicotinamido)ethanol.

Substitution: The chlorine atom on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The nicotinamide moiety can undergo redox reactions, which are crucial in biological systems.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.

Major Products Formed

Hydrolysis: 4-chlorobenzoic acid and 2-(nicotinamido)ethanol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Oxidation and Reduction: Oxidized or reduced forms of the nicotinamide moiety.

Wissenschaftliche Forschungsanwendungen

2-(Nicotinamido)ethyl 4-chlorobenzoate hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential role in cellular metabolism and as a precursor for nicotinamide adenine dinucleotide (NAD+) analogs.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating oxidative stress and inflammation.

Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Wirkmechanismus

The mechanism of action of 2-(Nicotinamido)ethyl 4-chlorobenzoate hydrochloride involves its interaction with various molecular targets. The nicotinamide moiety is known to participate in redox reactions, influencing cellular energy metabolism and DNA repair processes. It can also modulate the activity of enzymes involved in oxidative stress responses and inflammatory pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Nicotinamido)ethyl 2-chlorobenzoate hydrochloride

- 2-(Nicotinamido)ethyl 3-chlorobenzoate hydrochloride

Uniqueness

2-(Nicotinamido)ethyl 4-chlorobenzoate hydrochloride is unique due to the position of the chlorine atom on the benzene ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and biochemical properties compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in diverse reactions, making it valuable in research and industrial applications. Ongoing studies continue to uncover its full range of biological activities and therapeutic potential.

Biologische Aktivität

2-(Nicotinamido)ethyl 4-chlorobenzoate hydrochloride, a compound with the CAS number 463933-65-5, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique chemical structure, which includes a nicotinamide moiety and a chlorobenzoate group. Its molecular formula is C12H14ClN2O3 with a molecular weight of approximately 288.7 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄ClN₂O₃ |

| Molecular Weight | 288.7 g/mol |

| CAS Number | 463933-65-5 |

| Solubility | Soluble in water |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against a range of bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.

- Antioxidant Properties : The compound demonstrates strong antioxidant activity, which may help in protecting cells from oxidative stress and reducing the risk of chronic diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could modulate receptor activities, particularly those involved in inflammation and immune responses.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial efficacy of the compound against several pathogens, including Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent. -

Antioxidant Activity Assessment :

In vitro assays demonstrated that the compound scavenged free radicals effectively, with an IC50 value of 25 µg/mL. This suggests its potential role in preventing oxidative damage in cells. -

Anti-inflammatory Research :

A recent study investigated the anti-inflammatory properties of the compound in a murine model of arthritis. Treatment with this compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6.

Eigenschaften

IUPAC Name |

2-(pyridine-3-carbonylamino)ethyl 4-chlorobenzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3.ClH/c16-13-5-3-11(4-6-13)15(20)21-9-8-18-14(19)12-2-1-7-17-10-12;/h1-7,10H,8-9H2,(H,18,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGNULMUAYCIQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCOC(=O)C2=CC=C(C=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.